N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” is a complex organic compound . It has a molecular formula of C25H35N3O4S and an average mass of 473.628 Da . The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains methoxy groups and a benzothiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzothiophene ring, a piperazine ring, and methoxy groups . The benzothiophene ring is a sulfur-containing heterocycle, while the piperazine ring is a common feature in many pharmaceuticals . The methoxy groups are oxygen-containing substituents that can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 663.9±55.0 °C at 760 mmHg, and a flash point of 355.3±31.5 °C . It also has a logP value of 2.8216, indicating its relative lipophilicity .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- Compound A : N-(tetrahydroquinolin-1-yl) amide, which shares structural features with our compound, can serve as an NF-κB inhibitor. Such inhibitors are valuable in anticancer drug research .
- Compound B : Retinoid nuclear modulators derived from indole play a crucial role in treating metabolic and immunological diseases .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives exhibit anti-inflammatory and analgesic effects:
- Compound C : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide shows anti-inflammatory and analgesic activities .
- Compound D : (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide also exhibits similar properties .
Neuroinflammation Modulation
Compounds related to our structure may impact brain disorders involving neuroinflammation:
- Compound E : Lipopolysaccharide (LPS)-induced inflammatory mediators could be beneficial in various brain disorders where microglial activation plays a crucial role .
Metabolic and Immunological Effects
Indole derivatives have implications for metabolic and immunological health:
- Compound F : Retinoid nuclear modulators (similar to our compound) are essential agents in treating metabolic and immunological diseases .
Broad-Spectrum Biological Activities
Indole derivatives, including our compound, possess diverse biological activities:
- Antioxidant , antimicrobial , antitubercular , and antidiabetic effects have been observed .
- Additionally, they exhibit anticancer , anti-HIV , and antimalarial properties .
Drug Development Potential
The indole scaffold, found in many synthetic drug molecules, inspires researchers to explore newer therapeutic possibilities . Our compound’s unique structure may contribute to drug development in various fields.
properties
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-17(30)26-25-23(19-6-4-5-7-22(19)33-25)24(28-12-10-27(11-13-28)14-15-29)18-8-9-20(31-2)21(16-18)32-3/h8-9,16,24,29H,4-7,10-15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHCFHXEKBBRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.